molecular formula C8H6F2N2OS B2444487 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine CAS No. 1629896-96-3

5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2444487
CAS No.: 1629896-96-3
M. Wt: 216.21
InChI Key: GSQPURUKJIJILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors, automated systems, and stringent quality control measures to ensure consistent and efficient production. The use of advanced technologies and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups can influence its binding affinity and selectivity towards target proteins, enzymes, or receptors. These interactions can modulate biological processes, leading to various effects such as inhibition, activation, or modulation of specific pathways .

Comparison with Similar Compounds

Uniqueness: The presence of both fluorine and methoxy groups in 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine imparts unique chemical properties, such as enhanced stability, reactivity, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5,7-difluoro-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2OS/c1-13-6-3(9)2-4-7(5(6)10)14-8(11)12-4/h2H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQPURUKJIJILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1F)SC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.